Fmoc-Ala-OPfp, or N-(9-fluorenylmethoxycarbonyl)-L-alanine-phenylphosphonate, is a chemical compound with the molecular formula C24H16F5NO4 and a molecular weight of 445.39 g/mol. It features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino acid alanine, along with a phenylphosphonate moiety. This compound is characterized by its solid form and is typically white to light yellow in color. Fmoc-Ala-OPfp is primarily used in peptide synthesis due to its ability to act as an activated ester, facilitating the coupling of amino acids in solid-phase peptide synthesis.
Fmoc-Ala-OPfp might exhibit some potential hazards:
Fmoc-Ala-OPfp is a valuable reagent in solid-phase peptide synthesis (SPPS), a widely used technique to build peptides in a controlled and efficient manner. It contains two key functional groups:
The combination of these functionalities makes Fmoc-Ala-OPfp a versatile building block for constructing various peptide sequences.
Fmoc-Ala-OPfp finds application in diverse research areas due to its role in peptide synthesis. Here are some examples:
While specific biological activity data for Fmoc-Ala-OPfp is limited, compounds containing alanine are known to play significant roles in various biological processes. Alanine itself is a non-essential amino acid involved in protein synthesis and metabolism. The introduction of the Fmoc and phenylphosphonate groups may enhance interactions with biological systems, although further studies would be required to elucidate specific activities.
The synthesis of Fmoc-Ala-OPfp generally involves several steps:
Fmoc-Ala-OPfp has several applications:
Interaction studies involving Fmoc-Ala-OPfp focus on its coupling efficiency and reactivity with various amines and other nucleophiles. Research indicates that the presence of the phenylphosphonate group enhances reactivity compared to standard carboxylic acid derivatives, making it a valuable tool in peptide chemistry .
Several compounds are structurally or functionally similar to Fmoc-Ala-OPfp:
Compound Name | Structure Type | Unique Features |
---|---|---|
Fmoc-L-Alanine | Amino Acid Derivative | Basic structure similar but lacks phosphonate group |
Fmoc-Glycine | Amino Acid Derivative | Smaller side chain; less steric hindrance |
Fmoc-L-Leucine | Amino Acid Derivative | Larger side chain; impacts peptide folding |
Boc-Ala-OPfp | Amino Acid Derivative | Uses Boc protecting group instead of Fmoc |
Fmoc-Ala-OPfp's combination of an alanine backbone with a phenylphosphonate moiety sets it apart from other common derivatives like Boc-Ala or even other Fmoc derivatives due to its enhanced reactivity and potential applications in phosphorylation.
The synthesis of fluorenylmethyloxycarbonyl-alanine-pentafluorophenyl ester represents a critical advancement in peptide chemistry, utilizing carbodiimide-mediated activation as the primary synthetic approach [1]. This methodology involves the formation of reactive intermediates that facilitate efficient esterification between fluorenylmethyloxycarbonyl-protected alanine and pentafluorophenol [2].
The carbodiimide-mediated activation process begins with the formation of an O-acylisourea intermediate through the reaction of the carboxylic acid group of fluorenylmethyloxycarbonyl-alanine with the carbodiimide reagent [21]. The most commonly employed carbodiimides for this transformation include dicyclohexylcarbodiimide and N,N'-diisopropylcarbodiimide, both of which demonstrate excellent reactivity profiles under controlled conditions . The mechanism proceeds through initial proton transfer to form an ion-pair intermediate, followed by addition of the carboxylic acid to generate the highly reactive O-acylisourea species [21].
Temperature control during the activation process proves essential for maintaining product integrity and minimizing side reactions [7]. Optimal reaction conditions typically involve maintaining temperatures between 0°C and 25°C throughout the initial activation phase [7]. The use of tetrahydrofuran as the primary solvent system provides enhanced solubility for both the amino acid substrate and the carbodiimide activating agent [7]. Alternative solvent systems including dichloromethane have also demonstrated effectiveness, particularly in larger scale preparations .
The coupling reaction with pentafluorophenol occurs through nucleophilic attack on the activated intermediate, resulting in the formation of the desired pentafluorophenyl ester [22]. Reaction times for complete conversion typically range from 3 to 4 hours under optimized conditions [7]. The incorporation of catalytic amounts of 4-dimethylaminopyridine has been shown to accelerate the esterification process while maintaining high selectivity [7].
Monitoring of the reaction progress can be accomplished through thin layer chromatography analysis, with complete consumption of starting material serving as the primary endpoint indicator [7]. The formation of dicyclohexylurea as a byproduct necessitates careful filtration procedures to ensure complete removal from the reaction mixture [7]. Purification of the crude product typically involves recrystallization from methanol or column chromatography using appropriate solvent gradient systems [7].
Parameter | Optimal Range | Typical Value | Reference |
---|---|---|---|
Temperature | 0-25°C | 25±2°C | [7] |
Reaction Time | 3-4 hours | 3.5 hours | [7] |
Carbodiimide Equivalents | 1.2-1.3 | 1.26 equiv | [7] |
Pentafluorophenol Equivalents | 1.2-1.3 | 1.2 equiv | [7] |
Yield | 90-97% | 93.5% | [7] |
Industrial-scale production of fluorenylmethyloxycarbonyl-alanine-pentafluorophenyl ester requires sophisticated process optimization to ensure consistent quality and yield while maintaining economic viability . The scaling of laboratory procedures to industrial levels necessitates careful consideration of heat transfer, mixing efficiency, and waste stream management .
Large-scale synthesis protocols typically employ continuous flow processes to enhance reaction efficiency and product uniformity . These systems provide superior temperature control and mixing characteristics compared to traditional batch processes, resulting in improved yields and reduced formation of impurities . Automated reactors with precise parameter control enable the maintenance of optimal reaction conditions throughout extended production runs .
The purification protocol for industrial-scale production involves multiple sequential steps designed to remove both organic and inorganic impurities [7]. Initial filtration removes the dicyclohexylurea byproduct and any undissolved particulates from the reaction mixture [7]. Subsequent solvent removal under reduced pressure concentrates the crude product to a viscous solid [7].
Recrystallization procedures adapted for large-scale operations utilize methanol as the primary crystallization medium [7]. The process involves dissolution of the crude product in heated methanol followed by controlled cooling to promote crystal formation [7]. Stirring for 90 minutes ensures complete dissolution and uniform crystal growth [7]. Filtration and vacuum drying yield the purified product as a white crystalline solid suitable for peptide synthesis applications [7].
Quality assurance protocols integrated into the industrial process include real-time monitoring of critical process parameters and in-process testing of intermediate products [16]. These measures ensure that the final product meets stringent specifications required for peptide-grade reagents [16].
Process Stage | Temperature | Time | Yield | Equipment Type |
---|---|---|---|---|
Activation | 25±2°C | 3-4 hours | >95% | Continuous Flow Reactor |
Filtration | Ambient | 30 minutes | >99% Recovery | Pressure Filter [7] |
Crystallization | 0-60°C | 90 minutes | 93.5% | Crystallization Vessel [7] |
Drying | <40°C | 12 hours | >99% | Vacuum Oven [7] |
Quality control standards for fluorenylmethyloxycarbonyl-alanine-pentafluorophenyl ester as a peptide-grade reagent encompass comprehensive analytical testing protocols designed to ensure product purity, identity, and functionality [11]. These standards reflect the critical importance of high-quality building blocks in achieving successful peptide synthesis outcomes [32].
High-performance liquid chromatography purity analysis represents the primary analytical method for determining product quality [29]. Current industry standards require minimum purity levels of 96.0% as determined by high-performance liquid chromatography analysis [29]. Advanced specifications from leading suppliers now mandate purity levels exceeding 99.0% with comprehensive impurity profiling [11]. The analytical methodology employs reversed-phase chromatography with ultraviolet detection at 254 nanometers, providing sensitive detection of both the target compound and related impurities [11].
Enantiomeric purity specifications have become increasingly stringent, with current standards requiring minimum enantiomeric purity of 99.8% [11]. This specification ensures that the stereochemical integrity of the amino acid building block is maintained throughout the synthesis process [11]. Chiral high-performance liquid chromatography analysis using appropriate chiral stationary phases provides the analytical foundation for enantiomeric purity determination [26].
Identity confirmation protocols utilize nuclear magnetic resonance spectroscopy and mass spectrometry to verify the molecular structure and molecular weight of the target compound [12]. Proton nuclear magnetic resonance analysis provides detailed structural information, while mass spectrometry confirms the expected molecular ion and fragmentation patterns [12].
Impurity profiling represents a critical component of quality control testing, with specific limits established for amino acid-related impurities [11]. These include fluorenylmethyloxycarbonyl-beta-alanine derivatives (≤0.1%), fluorenylmethyloxycarbonyl-dipeptide impurities (≤0.1%), and free amino acid content (≤0.2%) [11]. Residual solvent analysis monitors ethyl acetate content (≤0.2%) and acetate levels (≤0.02%) [11].
Storage stability requirements mandate refrigerated storage conditions at 2-8°C to maintain product integrity [29]. Stability studies demonstrate that properly stored material maintains specification compliance for extended periods under appropriate conditions [35]. The crystalline nature of the purified product contributes to its enhanced stability compared to amorphous preparations [28].
Parameter | Specification | Test Method | Acceptance Criteria |
---|---|---|---|
High-Performance Liquid Chromatography Purity | ≥99.0% | Reversed-Phase Chromatography [11] | Pass |
Enantiomeric Purity | ≥99.8% | Chiral Chromatography [11] | Pass |
Beta-Alanine Impurities | ≤0.1% | High-Performance Liquid Chromatography [11] | Pass |
Dipeptide Impurities | ≤0.1% | High-Performance Liquid Chromatography [11] | Pass |
Free Amino Acid | ≤0.2% | Gas Chromatography [11] | Pass |
Ethyl Acetate Content | ≤0.2% | Gas Chromatography [11] | Pass |
Acetate Content | ≤0.02% | Ion Chromatography [11] | Pass |
Storage Temperature | 2-8°C | Temperature Monitoring [29] | Continuous Compliance |
Irritant